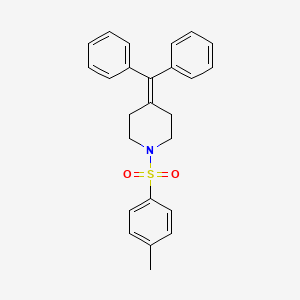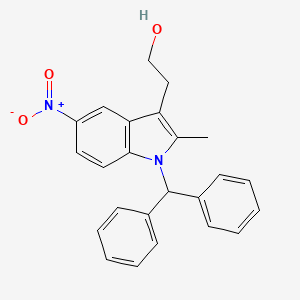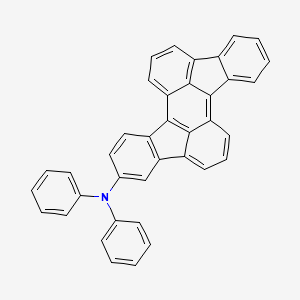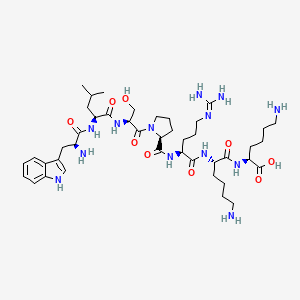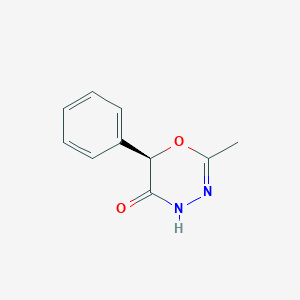
(6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one: is a heterocyclic compound that belongs to the oxadiazinone family This compound is characterized by its unique structure, which includes a six-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carbonyl compounds, followed by cyclization to form the oxadiazinone ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of raw materials, reaction temperature, and pressure are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the oxadiazinone ring into different reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and other electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated ring structures.
Substitution: Substituted derivatives with halogen, nitro, or other functional groups.
Scientific Research Applications
Chemistry: (6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of interest for drug discovery and development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It is investigated for its ability to modulate biological pathways and its potential as a lead compound for developing new pharmaceuticals.
Industry: In industrial applications, this compound is used in the development of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biological pathways. The presence of the phenyl and methyl groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(6R)-2-Methyl-6-phenyl-4H-1,3,4-thiadiazin-5(6H)-one: Similar structure with a sulfur atom replacing the oxygen atom in the ring.
(6R)-2-Methyl-6-phenyl-4H-1,3,4-triazine-5(6H)-one: Similar structure with an additional nitrogen atom in the ring.
Uniqueness: (6R)-2-Methyl-6-phenyl-4H-1,3,4-oxadiazin-5(6H)-one is unique due to the presence of the oxygen atom in the ring, which imparts distinct chemical properties. Its reactivity and stability differ from those of its sulfur and nitrogen analogs, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
919110-50-2 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
(6R)-2-methyl-6-phenyl-4H-1,3,4-oxadiazin-5-one |
InChI |
InChI=1S/C10H10N2O2/c1-7-11-12-10(13)9(14-7)8-5-3-2-4-6-8/h2-6,9H,1H3,(H,12,13)/t9-/m1/s1 |
InChI Key |
FANKADAYLYXVMN-SECBINFHSA-N |
Isomeric SMILES |
CC1=NNC(=O)[C@H](O1)C2=CC=CC=C2 |
Canonical SMILES |
CC1=NNC(=O)C(O1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



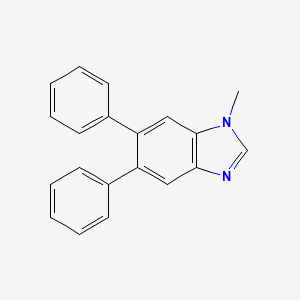
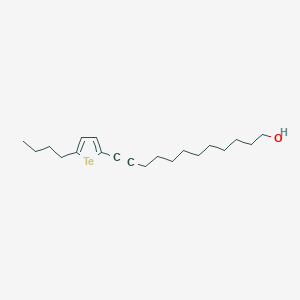


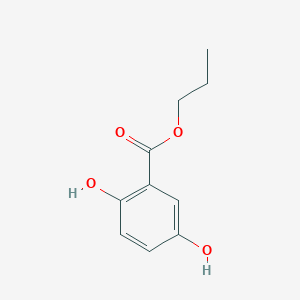
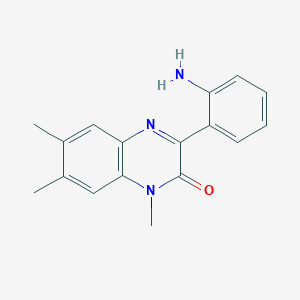
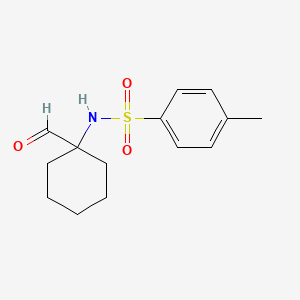
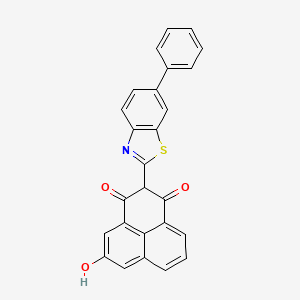
![N,N-dimethyl-2-[3-(1-pyridin-2-ylethenyl)-1-benzothiophen-2-yl]ethanamine](/img/structure/B14178333.png)
